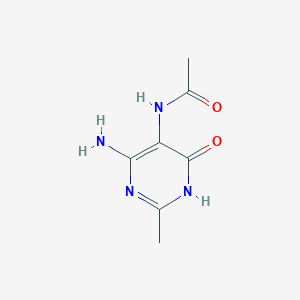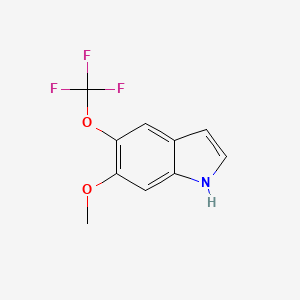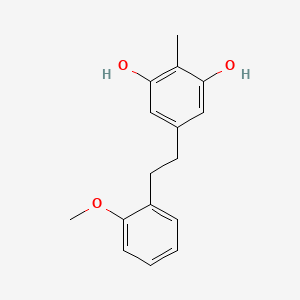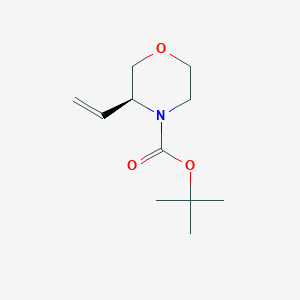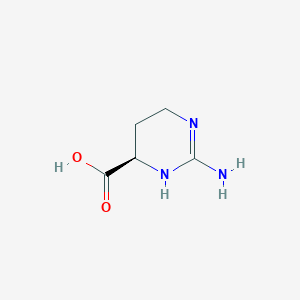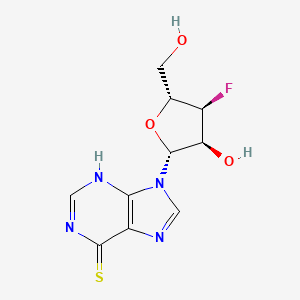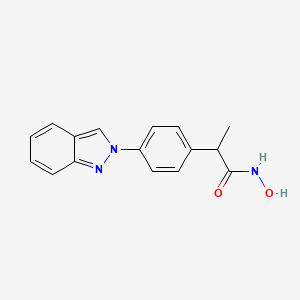
N-Hydroxy-4-(2H-indazol-2-yl)-alpha-methylbenzeneacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2H-Indazol-2-yl)phenyl)-N-hydroxypropanamide is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2H-Indazol-2-yl)phenyl)-N-hydroxypropanamide typically involves the formation of the indazole core followed by functionalization. One common method includes the cyclization of o-aminobenzonitriles with hydrazine derivatives under acidic conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(2H-Indazol-2-yl)phenyl)-N-hydroxypropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
2-(4-(2H-Indazol-2-yl)phenyl)-N-hydroxypropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-(2H-Indazol-2-yl)phenyl)-N-hydroxypropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole: Another indazole derivative with similar biological activities.
2H-Indazole: Similar to 1H-indazole but with different tautomeric forms.
Imidazole: A five-membered ring compound with nitrogen atoms, known for its broad range of biological activities.
Uniqueness
2-(4-(2H-Indazol-2-yl)phenyl)-N-hydroxypropanamide is unique due to its specific structure, which allows for distinct interactions with biological targets. This uniqueness can lead to different pharmacological profiles and potential therapeutic applications .
Propriétés
Numéro CAS |
81265-80-7 |
|---|---|
Formule moléculaire |
C16H15N3O2 |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
N-hydroxy-2-(4-indazol-2-ylphenyl)propanamide |
InChI |
InChI=1S/C16H15N3O2/c1-11(16(20)18-21)12-6-8-14(9-7-12)19-10-13-4-2-3-5-15(13)17-19/h2-11,21H,1H3,(H,18,20) |
Clé InChI |
APVBOPWEQGIKPO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


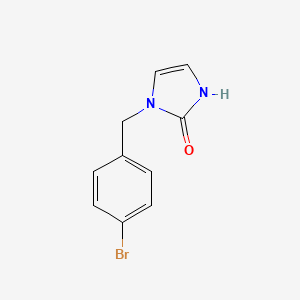

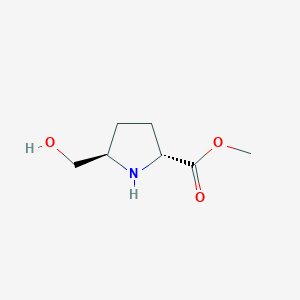
![2-[(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl]-6-(propan-2-yl)phenyl acetate](/img/structure/B15218331.png)
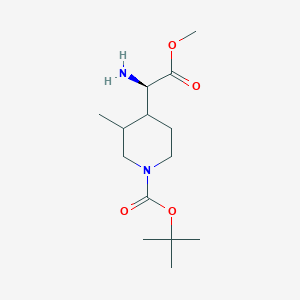
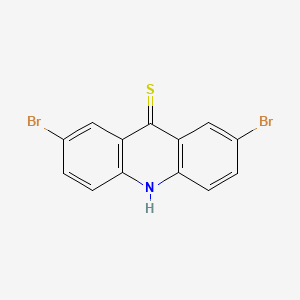
![2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoyl]amino]acetic acid](/img/structure/B15218340.png)
